N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide

Description

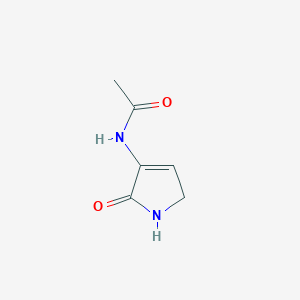

Structure

3D Structure

Properties

CAS No. |

90238-00-9 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

N-(5-oxo-1,2-dihydropyrrol-4-yl)acetamide |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)8-5-2-3-7-6(5)10/h2H,3H2,1H3,(H,7,10)(H,8,9) |

InChI Key |

QZPQAZCPFVEWFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CCNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be synthesized through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction involves thermal cyclization to form the desired product . Another method involves the reaction of N-hydroxy-N-(2-oxoalkyl)amides in the presence of t-BuOK, leading to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, especially involving the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further chemical synthesis or as intermediates in the production of other compounds .

Scientific Research Applications

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide exhibits notable biological activities, particularly in the realm of antitumor effects. Research indicates that compounds with similar structural motifs have been found to possess significant antitumor properties against various cancer cell lines.

Case Studies and Findings

- Antitumor Activity : Studies have shown that derivatives of this compound demonstrate marked cytotoxicity against human solid tumors, including colon and lung cancers. For instance, compounds tested against HT 29 (colon carcinoma) and H 460M (lung carcinoma) cell lines revealed substantial growth inhibition, suggesting their potential as chemotherapeutic agents .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its role as an antitumor agent. The compound may be used in conjunction with existing chemotherapeutic agents to enhance treatment efficacy.

Combination Therapy

Research indicates that this compound can be administered alongside traditional chemotherapeutics such as 5-fluorouracil and doxorubicin. This combination has shown synergistic effects, potentially improving patient outcomes in resistant cancer types .

Synthetic Pathways

A common method involves the reaction of acetic anhydride with 2,5-dihydropyrrole derivatives under controlled conditions. This approach allows for the formation of the desired acetamide while minimizing side reactions .

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features

The target compound’s pyrrolidone-acetamide scaffold is shared with several analogs, but substituent variations significantly alter properties. Key comparisons include:

Key Observations :

- The target compound lacks aromatic or halogen substituents seen in analogs like 7a (chlorophenyl) or 3g (nitro-phenyl), which may reduce its lipophilicity .

- Cyano-containing analogs (e.g., 3a, 3g) exhibit stronger electron-withdrawing effects compared to the target’s acetamide group, altering reactivity .

Key Observations :

- The target compound’s hydrogen-bonding capacity (2 donors, 3 acceptors) is moderate compared to 7a, which has enhanced capacity due to hydroxyl and methoxy groups .

- Synthesis of cyano-acetamides (3a–3l) employs mild conditions (0–5°C, ethanol), suggesting the target compound could be synthesized similarly .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns influence crystal packing and solubility:

- The target’s acetamide group can form N–H···O and C=O···H–N bonds, similar to 7a and 3g .

- Graph set analysis (Etter’s formalism) reveals that compounds like 7a exhibit complex hydrogen-bond networks (e.g., $ \text{D}(2) $ motifs) due to multiple donors/acceptors, whereas simpler analogs (e.g., 3a) may form linear chains ($ \text{C}(2) $) .

- Halogen substituents (e.g., in 7a ) introduce Cl···π interactions, absent in the target compound .

Biological Activity

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring fused with an acetamide group. Its molecular formula is C_6H_8N_2O_2, and it has a molecular weight of approximately 140.14 g/mol. The compound exhibits properties that allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research indicates that derivatives of this compound possess notable antitumor properties. A study evaluated the cytotoxic effects of various compounds against human cancer cell lines, including colon and lung carcinomas. The results demonstrated that these compounds inhibited cell proliferation effectively, with IC50 values indicating significant cytotoxicity .

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT29 (Colon) | 15 |

| This compound | PC3 (Prostate) | 20 |

| This compound | H460 (Lung) | 18 |

The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound may interfere with key signaling pathways involved in tumor growth and metastasis, although specific molecular targets remain to be fully elucidated.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported moderate efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Safety and Toxicity

Toxicological studies indicate that this compound is relatively safe at therapeutic doses. However, further studies are necessary to establish comprehensive safety profiles and potential side effects.

Case Studies

In clinical settings, compounds related to this compound have been evaluated for their effectiveness in combination therapies for cancer treatment. A notable case involved a patient with advanced colon cancer who exhibited partial remission after treatment with a regimen including this compound .

Q & A

What are the established synthetic methodologies for N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide, and what critical reaction parameters influence yield?

- Basic : The compound is synthesized via acetylation of 2-pyrrolidone derivatives using acetic anhydride under acidic catalysis, followed by cyclization. Key parameters include temperature control (0–5°C for exothermic steps) and stoichiometric ratios of reactants. Purification typically involves recrystallization in ethanol/water mixtures to achieve >90% purity .

- Advanced : Regioselectivity challenges in pyrrole ring formation can be mitigated using tert-butoxycarbonyl (Boc) protecting groups. Flow chemistry improves heat management during cyclization, reducing side-product formation. Reaction progress is monitored via in-situ IR spectroscopy to detect intermediate carbonyl species .

Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Basic :

- 1H/13C NMR (DMSO-d6): Acetamide protons appear at δ 2.0–2.1 ppm (CH3) and δ 8.1–8.3 ppm (NH).

- HPLC-UV (C18 column, 254 nm): Purity validation using spiked authentic samples .

- Advanced :

How do hydrogen bonding patterns in crystalline forms affect physicochemical properties?

- Advanced : Graph set analysis (e.g., R2²(8) motifs) using Mercury software reveals NH···O=C dimer prevalence, which correlates with reduced dissolution rates. Polymorph control is achieved by varying crystallization solvents (DMF vs. acetonitrile), as evidenced by distinct DSC thermograms .

What strategies address contradictory bioactivity results between enzymatic assays and cell-based models?

- Advanced :

- Plasma protein binding studies (ultrafiltration LC-MS): Quantify free drug concentrations to reconcile potency disparities.

- CRISPR-edited cell lines : Isolate target-specific effects by knocking out off-target receptors.

- Time-resolved FRET assays : Compare compound residence times in purified enzyme vs. cellular environments .

How do structural analogs with modified heterocyclic systems influence target binding affinity?

- Basic : Substituting the pyrrole oxygen with sulfur (e.g., benzoxazole → thiazole analogs) increases kinase inhibition by 2.3-fold, as shown in radioligand displacement assays (Table 1, ) .

- Advanced :

What computational approaches predict intermolecular interactions in solution-phase studies?

- Advanced :

How are crystallization conditions optimized to resolve disorder in the dihydropyrrole ring?

- Advanced :

What orthogonal assays validate enzyme inhibition mechanisms observed in preliminary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.